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Compound of Interest

Compound Name: (R)-Nepicastat hydrochloride

Cat. No.: B8050821 Get Quote

(R)-Nepicastat hydrochloride (also known as nepicastat or SYN-117) is a potent and

selective inhibitor of dopamine-β-hydroxylase (DBH), the enzyme responsible for the

conversion of dopamine to norepinephrine.[1][2] By inhibiting this enzyme, nepicastat

effectively reduces norepinephrine levels while increasing dopamine levels in both the central

and peripheral nervous systems.[1][3][4] This mechanism of action has prompted investigation

into its therapeutic potential for conditions associated with sympathetic nervous system

overactivity, such as post-traumatic stress disorder (PTSD), congestive heart failure (CHF),

hypertension, and cocaine dependence.[5][6][7]

This guide provides a comprehensive comparison of the long-term efficacy of nepicastat with

alternative treatments, supported by available experimental data. It is intended for researchers,

scientists, and professionals in drug development to objectively evaluate its performance and

therapeutic potential.

Mechanism of Action
Nepicastat is a reversible and highly selective inhibitor of dopamine-β-hydroxylase.[1][2] Its

primary pharmacological effect is to decrease the synthesis of norepinephrine (NE) from

dopamine (DA). This leads to a reduction in NE concentration in tissues and plasma and a

corresponding increase in the DA/NE ratio.[1][2] The ability of nepicastat to cross the blood-

brain barrier allows it to exert its effects centrally, which is crucial for its proposed application in

psychiatric disorders like PTSD.[2]
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Caption: Mechanism of (R)-Nepicastat hydrochloride action.

Long-Term Efficacy Data
The long-term efficacy of nepicastat has been evaluated in various preclinical and clinical

settings. While initial results in animal models were promising, clinical outcomes in humans,

particularly for PTSD, have been disappointing.

Post-Traumatic Stress Disorder (PTSD)
Preclinical studies in mice models of PTSD showed that nepicastat treatment decreased the

persistence of traumatic memories and reduced anxiety-like behavior.[8][9] Specifically, treated

mice exhibited reduced freezing behavior and increased exploration in the elevated plus maze

test.[9] These behavioral changes were associated with decreased plasma and tissue

catecholamine levels and increased hippocampal expression of Npas4 and Bdnf mRNA, genes

involved in neuronal regulation.[5][8]
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However, a Phase 2, multi-site, randomized, double-blind, placebo-controlled clinical trial in

100 combat veterans with PTSD did not demonstrate efficacy.[10] Treatment with nepicastat

(120 mg/day for 6 weeks) was not effective in relieving PTSD symptoms, as measured by the

Clinician-Administered PTSD Scale (CAPS), when compared to placebo.[5][10] Despite the

lack of efficacy, the drug was generally well-tolerated.[10]

Cardiovascular Conditions
Long-term studies in animal models of cardiovascular disease yielded more positive results.

Congestive Heart Failure (CHF): In a 3-month study on dogs with chronic heart failure, low-

dose nepicastat (0.5 mg/kg, twice daily) prevented the progression of left ventricular (LV)

dysfunction and remodeling.[11] High doses, however, did not show the same benefit.

Notably, combination therapy of low-dose nepicastat with the ACE inhibitor enalapril resulted

in additional improvements in LV systolic function.[11]

Hypertension: In conscious, spontaneously hypertensive rats (SHRs), 30-day administration

of nepicastat (30 and 100 mg/kg/day) produced a dose-dependent reduction in mean arterial

blood pressure without causing reflex tachycardia, a common side effect of other

antihypertensive agents.[6]

Cocaine Dependence
Preclinical studies indicated that nepicastat could block cocaine-primed reinstatement of

cocaine-seeking behavior in rats.[1][12] A human inpatient study evaluated the safety and

efficacy of nepicastat (80 mg and 160 mg) co-administered with intravenous cocaine. The

results showed that nepicastat was safe, did not alter cocaine pharmacokinetics, and reduced

some of the positive subjective effects of cocaine.[12]

Data Presentation
Table 1: Summary of Long-Term Preclinical Efficacy of (R)-Nepicastat Hydrochloride
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Indication
Animal
Model

Duration Dosage
Key
Findings

Reference(s
)

PTSD Mouse 7-12 days
30 mg/kg/day

(p.o.)

Decreased

freezing

behavior,

reduced

anxiety,

decreased

plasma

catecholamin

es.

[8][9]

Hypertension

Spontaneousl

y

Hypertensive

Rat (SHR)

30 days

30-100

mg/kg/day

(p.o.)

Dose-

dependent

decrease in

mean arterial

blood

pressure (up

to 42 mm

Hg); no reflex

tachycardia.

[6]

Congestive

Heart Failure
Dog 3 months

0.5 mg/kg

(twice daily,

p.o.)

Prevented

progression

of left

ventricular

dysfunction

and

remodeling.

[11]

Cocaine

Seeking
Rat N/A

50 mg/kg

(i.p.)

Blocked

cocaine-

primed

reinstatement

of cocaine

seeking.

[1]
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Table 2: Summary of Phase 2 Clinical Trial of Nepicastat in PTSD

Parameter Description

Study Design Randomized, double-blind, placebo-controlled

Participants 100 combat veterans with PTSD

Treatment 120 mg/day nepicastat or placebo

Duration
6 weeks (double-blind) followed by 8 weeks

(open-label)

Primary Outcome
Change in Clinician-Administered PTSD Scale

(CAPS), hyperarousal subscale

Result
No significant difference between nepicastat

and placebo in relieving PTSD symptoms.

Safety Generally well-tolerated.

Reference [10]

Comparison with Alternative Pharmacotherapies for
PTSD
While nepicastat failed to show efficacy for PTSD in clinical trials, several other

pharmacological agents are used. The first-line treatments are selective serotonin reuptake

inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[13][14][15]

Table 3: Comparison of Nepicastat with Standard PTSD Pharmacotherapies
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Drug Class Example(s)
Mechanism of
Action

Long-Term
Efficacy

Common Side
Effects

DBH Inhibitor (R)-Nepicastat

Inhibits

conversion of

dopamine to

norepinephrine.

Not effective in a

Phase 2 clinical

trial for PTSD.[5]

[10]

Generally well-

tolerated in trials.

SSRIs
Sertraline,

Paroxetine

Blocks serotonin

reuptake,

increasing

synaptic

serotonin.

First-line

treatment;

moderately

effective for core

PTSD

symptoms.

Response rates

~60%, remission

<30%.[14][15]

Nausea,

insomnia, sexual

dysfunction,

weight changes.

[13]

SNRIs Venlafaxine

Blocks reuptake

of both serotonin

and

norepinephrine.

Recommended

treatment;

effective for core

symptoms,

though may not

improve

hyperarousal.[14]

[15]

Similar to SSRIs,

plus potential for

increased blood

pressure.

Adrenergic

Inhibitors
Prazosin

Alpha-1

adrenergic

antagonist.

Not effective for

overall PTSD

symptoms but

can reduce

nightmares and

improve sleep.

[13][15]

Dizziness,

headache,

drowsiness.

Atypical

Antipsychotics

Risperidone,

Quetiapine

Modulate

dopamine and

serotonin

receptors.

Used as an add-

on therapy when

SSRIs/SNRIs are

insufficient; can

reduce severe

Weight gain,

metabolic

changes,

sedation.
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symptoms.[14]

[16]

Experimental Protocols
Protocol 1: Preclinical PTSD Mouse Model

Animal Model: Wild-type (129x1/SvJ) female mice were used.[8]

PTSD Induction: Mice were subjected to a protocol involving exposure to a traumatic event

(e.g., inescapable footshock) to induce PTSD-like symptoms.[8]

Drug Administration: Nepicastat (30 mg/kg) or vehicle (0.2% HPMC) was administered orally

once daily for a period of 7 to 12 days.[8]

Behavioral Assessment:

Contextual Memory: Freezing behavior was measured upon re-exposure to the context of

the trauma on days 2 and 7.[8]

Anxiety-Like Behavior: The elevated plus maze test was performed on day 9 to assess

time spent in and entries into the open arms.[9]

Locomotor Activity: The open field test was conducted on day 11 to ensure behavioral

changes were not due to altered motor function.[9]

Biochemical Analysis: At the end of the treatment period, plasma and tissues (e.g., adrenal

gland) were collected to quantify catecholamine levels via HPLC and measure DBH activity.

[8]
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Caption: Workflow for preclinical PTSD assessment in mice.

Protocol 2: Phase 2 PTSD Clinical Trial
Study Design: A multi-site, randomized, double-blind, placebo-controlled trial.[10]

Participants: 100 U.S. combat veterans who met the diagnostic criteria for PTSD.[10]

Randomization: Subjects were randomized in a 1:1 ratio to receive either nepicastat or a

matching placebo.[10]
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Intervention:

Double-Blind Phase: 120 mg of nepicastat or placebo administered orally once daily for 6

weeks.[10]

Open-Label Phase: Following the initial 6 weeks, subjects could continue on open-label

nepicastat for an additional 8 weeks.[10]

Primary Efficacy Endpoint: The primary outcome measure was the change in the

hyperarousal subscale of the Clinician-Administered PTSD Scale (CAPS-D).[10]

Safety Assessment: Safety and tolerability were monitored through standard methods,

including laboratory analyses and recording of adverse events.[10]

Conclusion
(R)-Nepicastat hydrochloride is a potent DBH inhibitor that effectively modulates

catecholamine levels. While it demonstrated significant long-term efficacy in preclinical animal

models for PTSD, hypertension, and congestive heart failure, these promising results did not

translate into clinical success for PTSD in human trials.[5][10] The Phase 2 study in combat

veterans found nepicastat to be no more effective than placebo, leading to the discontinuation

of its development for this indication.[5]

For drug development professionals, the case of nepicastat underscores the critical challenge

of translating findings from animal models to human subjects, particularly in complex

psychiatric disorders. Although its journey as a PTSD therapeutic has ended, the preclinical

data suggest that its mechanism could hold potential as an adjunctive therapy in cardiovascular

diseases or for other indications like cocaine dependence, warranting further investigation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8050821?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

